molecular formula C24H18ClN3O2S B2429315 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-98-5

4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2429315
CAS No.: 396719-98-5
M. Wt: 447.94
InChI Key: XTEIMEQDOAOEDA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro group, a phenoxyphenyl moiety, and a thieno[3,4-c]pyrazol core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and hydrazine. The subsequent introduction of the phenoxyphenyl group and chloro group requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[3,4-c]pyrazol core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions, particularly at the chloro and phenoxyphenyl positions, can be used to create derivatives with different biological activities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants, each with potentially unique biological and chemical properties.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the interactions between small molecules and biological targets, aiding in the development of new drugs and therapies.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be harnessed to develop treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenoxyphenyl)benzamide: : A structurally similar compound without the thieno[3,4-c]pyrazol core.

  • 2-(4-phenoxyphenyl)oxirane: : Another compound featuring a phenoxyphenyl group but with a different core structure.

Uniqueness

The presence of the thieno[3,4-c]pyrazol core in 4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEIMEQDOAOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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